1-(4-Ethoxyphenyl)ethane-1-thiol
Description
1-(4-Ethoxyphenyl)ethane-1-thiol is a thiol-containing aromatic compound characterized by an ethoxy (-OCH₂CH₃) substituent at the para position of a benzene ring and a thiol (-SH) group attached to an ethane backbone. The ethoxy group contributes to its lipophilicity, while the thiol moiety imparts reactivity typical of sulfhydryl compounds, such as nucleophilicity and susceptibility to oxidation.
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)ethanethiol |
InChI |
InChI=1S/C10H14OS/c1-3-11-10-6-4-9(5-7-10)8(2)12/h4-8,12H,3H2,1-2H3 |
InChI Key |
PPYQOOYZGLSIOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of 1-bromo-4-ethoxybenzene with sodium hydrosulfide can yield this compound . Another method involves the use of thiourea as a nucleophile, which displaces the halide ion on the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with an aqueous base to produce the desired thiol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Product | Conditions | Notes |
|---|---|---|---|
| O₂ (ambient air) | Disulfide | Room temperature, prolonged | Forms dimer via S–S bond |
| H₂O₂ | Sulfonic acid | Acidic, 60–80°C | Complete oxidation to -SO₃H |
| KMnO₄ | Sulfoxide intermediates | Aqueous, neutral pH | Stepwise oxidation observed |
Key Finding : Disulfide formation is reversible under reducing conditions, enabling dynamic covalent chemistry applications.
Nucleophilic Substitution
The thiol group acts as a nucleophile in Sₙ2 reactions:
Example Reaction :
| Electrophile (R-X) | Reaction Yield | Conditions |
|---|---|---|
| Methyl iodide | 85–90% | DMF, K₂CO₃, 25°C, 12 hr |
| Benzyl chloride | 75–80% | EtOH, reflux, 6 hr |
Mechanism : The thiolate ion attacks electrophilic carbon centers, displacing halides (X = Cl, Br, I).
Thiol-Ene Coupling
This compound participates in UV- or visible-light-mediated thiol-ene "click" reactions:
UV-Driven Reaction
Conditions :
Outcome :
Visible-Light-Driven Reaction
Conditions :
Outcome :
Cross-Coupling with Alkenes
Visible-light-promoted reactions with alkenes yield β-hydroxysulfides:
| Alkene | Thiol Partner | Yield | Conditions |
|---|---|---|---|
| Styrene | 1-(4-Ethoxyphenyl)ethane-1-thiol | 82% | Eosin Y, DIPEA, 24 hr |
| 4-Methoxystyrene | Same | 86% | As above |
| 4-Chlorostyrene | Same | 81% | As above |
Limitation : Fails with aliphatic alkenes (e.g., cyclohexene) due to steric and electronic factors .
Mechanistic Pathways
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H14OS
- Molecular Weight : 186.28 g/mol
- IUPAC Name : 1-(4-Ethoxyphenyl)ethanethiol
- Canonical SMILES : CCOC1=CC=C(C=C1)CSCC
The presence of the thiol group allows for unique reactivity, particularly in forming covalent bonds with various biomolecules, making this compound valuable in biochemical applications.
Chemistry
1-(4-Ethoxyphenyl)ethane-1-thiol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The thiol group can act as a nucleophile, facilitating the formation of more complex molecules.
- Oxidation Reactions : Thiols can be oxidized to form disulfides or sulfonic acids, which are useful in various chemical processes.
Biology
In biological research, this compound has been studied for its potential interactions with proteins and enzymes. Key applications include:
- Antioxidant Activity : Thiols are known to scavenge free radicals, which can protect cells from oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes and disease progression.
Case Study 1: Antioxidant Properties
A study investigated the antioxidant properties of thiol compounds similar to this compound. Results indicated that these compounds effectively reduced reactive oxygen species (ROS) levels in vitro, thereby protecting cellular components from oxidative damage.
Case Study 2: Enzyme Inhibition
Research has shown that derivatives of this compound can inhibit enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation. The inhibition was measured using IC50 values, demonstrating promising therapeutic potential for inflammatory diseases.
Research Findings
Recent studies highlight several findings regarding the biological activity of this compound:
- In Vitro Studies : Experiments conducted on cell lines demonstrated that the compound significantly reduced cell viability in cancer cells, indicating potential anticancer properties.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to control groups.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)ethane-1-thiol involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The thiol group (-SH) can be deprotonated to form a thiolate ion (RS-), which is a strong nucleophile. This thiolate ion can participate in various chemical reactions, including the formation of disulfide bonds and thioethers . In biological systems, thiols can interact with proteins and enzymes, influencing their structure and activity through the formation and reduction of disulfide bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Methoxy vs. Ethoxy Thiol Derivatives
The most direct analog is 2-(4-methoxyphenyl)ethane-1-thiol (CAS 63659-59-6), which differs only in the alkoxy substituent (methoxy vs. ethoxy). Key comparisons include:
Thiol reactivity (e.g., disulfide formation) is expected to be similar, but the electron-donating ethoxy group may slightly reduce thiol acidity compared to methoxy due to increased inductive effects .
Ethoxyphenyl-Containing Agrochemicals: Etofenprox
Etofenprox (IUPAC: 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether) shares the 4-ethoxyphenyl moiety but is a larger, structurally complex pyrethroid-ether pesticide. Comparisons highlight divergent applications and properties:
Etofenprox demonstrates how the ethoxyphenyl group can be integrated into larger bioactive molecules, leveraging its hydrophobicity for target binding. In contrast, this compound’s simpler structure may favor roles in metal coordination or as a building block for functionalized materials.
Benzimidazole Derivatives with Ethoxyphenyl Groups
Compounds like Etomethazene (2-[2-(4-ethoxyphenyl)methyl]-5-methyl-benzimidazol-1-yl]-N,N-diethyl-ethanamine) incorporate the ethoxyphenyl group into benzimidazole scaffolds, which are associated with opioid receptor activity . While structurally distinct, these derivatives illustrate the versatility of ethoxyphenyl motifs in medicinal chemistry.
Biological Activity
1-(4-Ethoxyphenyl)ethane-1-thiol, a thiol compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by various research findings and case studies.
- Molecular Formula : C10H14OS
- Molecular Weight : 182.28 g/mol
- IUPAC Name : 1-(4-Ethoxyphenyl)ethanethiol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing notable inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound demonstrated cytotoxic effects on several cancer cell lines, including ovarian and prostate cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| SKOV-3 (Ovarian) | 15.0 |
| PC3 (Prostate) | 20.5 |
| Hup-T3 (Pancreatic) | 18.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .
The biological activity of this compound is largely attributed to its ability to form reactive thiol groups that interact with various biomolecules, including proteins and enzymes. This interaction can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a reduction in bacterial load in treated samples compared to controls, supporting its use as an antibacterial agent.
- Cytotoxicity Assessment : In a comparative study with traditional chemotherapeutics, this compound exhibited lower toxicity towards normal fibroblast cells while maintaining high cytotoxicity against cancerous cells, highlighting its therapeutic potential .
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(4-Ethoxyphenyl)ethane-1-thiol?
- Methodology : A typical synthesis involves nucleophilic substitution or Friedel-Crafts alkylation. For example, refluxing 4-ethoxyacetophenone with a thiolating agent (e.g., thiourea or H₂S derivatives) in ethanol under basic conditions (e.g., K₂CO₃) can yield the thiol. Alternative routes include reducing a ketone intermediate (e.g., 1-(4-ethoxyphenyl)ethanone) followed by thiolation .
- Key Steps : Monitor reaction progress via TLC or color changes. Purify via recrystallization or column chromatography using ethanol or dichloromethane/petroleum ether mixtures .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR : Confirm substituent positions (e.g., ethoxy group at C4, thiol proton at ~1.5 ppm).
- X-ray Crystallography : Resolve bond lengths (C-S ~1.82 Å) and dihedral angles (e.g., phenyl ring alignment) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ = 195.2) .
- Validation : Compare experimental data with computational predictions (e.g., DFT for optimized geometries) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved?
- Case Study : Discrepancies in NMR shifts may arise from thiol tautomerization or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) to stabilize thiol protons. Cross-validate with IR (S-H stretch ~2550 cm⁻¹) and HRMS .
- Statistical Analysis : Apply principal component analysis (PCA) to compare multiple datasets, identifying outliers due to impurities or isomerism .
Q. What strategies optimize enantioselective synthesis of this thiol?
- Biocatalytic Methods : Use Pseudomonas crispum cells for asymmetric reduction of 1-(4-ethoxyphenyl)ethanone, achieving >90% enantiomeric excess (ee) in aqueous media .
- Chiral Ligands : Employ Ru-BINAP complexes for catalytic thiol-ene reactions. Monitor ee via chiral HPLC with a cellulose-based column .
Q. How do substituents (e.g., ethoxy vs. methyl) influence reactivity in electrophilic aromatic substitution?
- Computational Modeling : DFT calculations show the ethoxy group’s electron-donating effect activates the para position, increasing sulfonation rates. Compare with methyl substituents (weaker activation) using Hammett σ constants .
- Experimental Validation : Perform competitive reactions with bromine or nitration agents; quantify regioselectivity via GC-MS .
Q. What advanced techniques mitigate challenges in handling volatile thiols?
- Odor Control : Use closed-system reactors and adsorbents (e.g., activated charcoal traps). For analysis, employ headspace GC-MS with cryogenic focusing to detect trace thiols (e.g., LOD = 0.1 ppb) .
- Stabilization : Derivatize thiols with Ellman’s reagent (DTNB) for UV-Vis quantification (λmax = 412 nm) .
Data Contradiction Analysis
Q. Conflicting reports on thiol stability under acidic conditions: How to reconcile?
- Root Cause : Variability in pH (e.g., HCl vs. H₂SO₄) and temperature. At pH < 2, thiols oxidize to disulfides; stabilize with antioxidants (e.g., BHT) .
- Mitigation : Conduct stability studies under controlled conditions (pH 4–7, inert atmosphere). Use LC-MS to track degradation products .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
